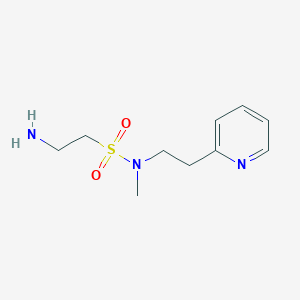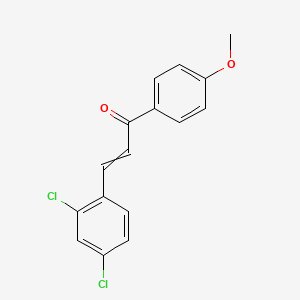
4-(5-amino-1-methyl-1H-benzimidazol-2-yl)butan-2-ol
Vue d'ensemble
Description
4-(5-amino-1-methyl-1H-benzimidazol-2-yl)butan-2-ol, commonly referred to as 5-AMB, is a small molecule that has been widely studied in the scientific community. It is a derivative of benzimidazole, an aromatic heterocyclic compound that is used in many pharmaceuticals and natural products. 5-AMB has a wide range of applications, including in the synthesis of other molecules, as a therapeutic agent, and in laboratory experiments.
Mécanisme D'action
The mechanism of action of 5-AMB is not yet fully understood. However, it is believed to act as an agonist at the 5-HT2A serotonin receptor, which is involved in the regulation of mood and anxiety. In addition, 5-AMB has been shown to interact with other receptors, such as the dopamine D2 and D3 receptors, as well as the noradrenaline and histamine receptors, which may explain its therapeutic effects.
Biochemical and Physiological Effects
Studies have shown that 5-AMB has a wide range of biochemical and physiological effects. It has been shown to increase the levels of several neurotransmitters, such as serotonin, dopamine, and noradrenaline, which can have a positive effect on mood and anxiety. In addition, 5-AMB has been shown to have an anti-inflammatory effect, which can be beneficial in the treatment of certain conditions, such as arthritis. Finally, 5-AMB has been shown to have a neuroprotective effect, which may be beneficial in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
5-AMB has several advantages for use in laboratory experiments. First, it is a small molecule, which makes it easy to work with and manipulate. Second, it is relatively inexpensive and readily available. Finally, it has a wide range of applications, which makes it a useful tool for studying a variety of biochemical and physiological processes.
However, there are some limitations to using 5-AMB in laboratory experiments. First, it is not soluble in water, which can make it difficult to work with. Second, it has a relatively short half-life, which can make it difficult to study the effects of long-term exposure. Finally, it has been shown to have a wide range of effects on the body, which can make it difficult to study the effects of a single compound.
Orientations Futures
The potential applications of 5-AMB are vast and there are many future directions that can be explored. For example, further research could be conducted to better understand its mechanism of action and to identify new therapeutic targets. In addition, further studies could be conducted to
Applications De Recherche Scientifique
5-AMB has been studied extensively in the scientific community due to its wide range of applications. It has been used in the synthesis of other molecules, such as 1-methyl-1H-benzimidazol-2-yl-2-oxoethyl ethyl ester (7), which is used in the treatment of certain types of cancer. 5-AMB has also been used as a therapeutic agent to treat a variety of conditions, such as depression and anxiety. In addition, 5-AMB has been used in laboratory experiments to study its biochemical and physiological effects.
Propriétés
IUPAC Name |
4-(5-amino-1-methylbenzimidazol-2-yl)butan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-8(16)3-6-12-14-10-7-9(13)4-5-11(10)15(12)2/h4-5,7-8,16H,3,6,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUSJACFSYAJSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=NC2=C(N1C)C=CC(=C2)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-amino-1-methyl-1H-benzimidazol-2-yl)butan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B3033185.png)







